molecular formula C9H10N2O B3049546 4-Amino-1,2-dihydroisoquinolin-3(4H)-one CAS No. 209983-18-6

4-Amino-1,2-dihydroisoquinolin-3(4H)-one

Cat. No.: B3049546
CAS No.: 209983-18-6
M. Wt: 162.19 g/mol
InChI Key: PRVYXGQGPCTVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic organic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes an amino group at the fourth position and a dihydroisoquinolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:

    Cyclization Reaction: The starting material, often a substituted benzylamine, undergoes a cyclization reaction with a suitable reagent such as phosgene or a similar carbonylating agent to form the isoquinolinone core.

    Amination: The resulting intermediate is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Processes: Employing catalysts to facilitate the cyclization and amination steps, thereby improving the overall production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2-dihydroisoquinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolinones.

Scientific Research Applications

4-Amino-1,2-dihydroisoquinolin-3(4H)-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar core structure but lacking the amino group.

    Quinoline: Another heterocyclic compound with a similar structure but differing in the position of the nitrogen atom.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: 4-Amino-1,2-dihydroisoquinolin-3(4H)-one is unique due to the presence of the amino group at the fourth position, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

4-amino-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-4,8H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVYXGQGPCTVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624633
Record name 4-Amino-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209983-18-6
Record name 4-Amino-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step D—Removal of the Methoxyoxycarbonyl Group (MOC): To the 4-methoxycarbonylamino-1,2,3,4-tetrahydroisoquinoline-3-one (3.4 mmoles) in 30 mL of acetonitrile was added 2 mole equivalents of trimethylsilyliodide (TMSI). The reaction mixture was heated to 50-80° C. for 3 hrs and then cooled and poured into a separatory funnel. The reaction mixture was diluted with ethyl acetate and washed with 1 molar K2CO3 and then with 5% NaHSO3. The organic layer was dried over Na2SO4 and filtered. The solvent was removed under reduced pressure to give the 4-amino-1,2,3,4-tetrahydroisoquinoline-3-one derivative. Typical yields range from 50-87%.
Quantity
3.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 3
4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 4
4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 5
4-Amino-1,2-dihydroisoquinolin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
4-Amino-1,2-dihydroisoquinolin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.